molecular formula C15H10Cl2N2O2 B12634198 1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- CAS No. 920019-59-6

1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-

Cat. No.: B12634198
CAS No.: 920019-59-6
M. Wt: 321.2 g/mol
InChI Key: YPZKIICCTBPAFE-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a carboxylic acid group at the 3-position of the indazole ring and a 2,3-dichlorophenylmethyl group attached to the nitrogen at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- can be achieved through various synthetic routes. One common method involves the reaction of ortho-aminobenzonitriles with hydrazine derivatives under acidic conditions to form the indazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. The 2,3-dichlorophenylmethyl group is typically introduced via alkylation reactions using appropriate alkyl halides .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as diazotization, cyclization, and alkylation, followed by purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring or the phenyl ring .

Scientific Research Applications

1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,3-dichlorophenylmethyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

920019-59-6

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-6-3-4-9(13(11)17)8-19-12-7-2-1-5-10(12)14(18-19)15(20)21/h1-7H,8H2,(H,20,21)

InChI Key

YPZKIICCTBPAFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C(=CC=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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